molecular formula C20H14OS B14404999 2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde CAS No. 88220-20-6

2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde

Cat. No.: B14404999
CAS No.: 88220-20-6
M. Wt: 302.4 g/mol
InChI Key: RTCRSVKNNQSDSV-UHFFFAOYSA-N
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Description

2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde is a complex organic compound that features a naphthothiophene moiety linked to a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde typically involves the condensation of naphtho[1,2-b]thiophene with benzaldehyde under specific reaction conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic semiconductors and materials science

Mechanism of Action

The mechanism of action of 2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .

Properties

CAS No.

88220-20-6

Molecular Formula

C20H14OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-(benzo[g][1]benzothiol-2-ylmethyl)benzaldehyde

InChI

InChI=1S/C20H14OS/c21-13-17-7-2-1-6-15(17)11-18-12-16-10-9-14-5-3-4-8-19(14)20(16)22-18/h1-10,12-13H,11H2

InChI Key

RTCRSVKNNQSDSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CC4=CC=CC=C4C=O

Origin of Product

United States

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